PEG9 Linker Length: Optimized Span for E3 Ligase-Target Protein Ternary Complex Formation
The PEG9 spacer (9 ethylene glycol units) provides an extended hydrophilic tether with an approximate end-to-end distance significantly greater than the commonly employed PEG4 (4 units) and PEG8 (8 units) linkers. While the optimal PROTAC linker length varies by target, literature reports indicate that optimal lengths range from 12 to over 20 carbons; PEG9, with 18 backbone atoms (excluding terminal oxygens), falls within this empirically validated window . In a systematic study of PEG linker length effects on GSPT1 degradation, PROTACs with PEG2 linkers achieved DC50 values of 310–430 nM and DCmax of 74–96%, whereas a PEG3 variant showed reduced potency (DC50 700 nM, DCmax 29%), confirming that even single-unit changes alter degradation profiles [1]. Benzyl-PEG9-THP thus represents a specific, longer-chain option for targets requiring extended reach between binding pockets [2].
| Evidence Dimension | PEG chain length (ethylene glycol units) and corresponding PROTAC degradation efficiency |
|---|---|
| Target Compound Data | PEG9 (9 ethylene glycol units, 18 backbone atoms) |
| Comparator Or Baseline | PEG2 (2 units, DC50 310–430 nM, DCmax 74–96%) and PEG3 (3 units, DC50 700 nM, DCmax 29%) as reported in Retro-2 PROTAC series |
| Quantified Difference | PEG9 offers a longer reach than PEG2/PEG3; direct DC50 comparison not available due to different PROTAC contexts |
| Conditions | HeLa cells, GSPT1 degradation assay, 6h treatment (Lumit assay) |
Why This Matters
PEG9 offers an extended linker length that may be critical for forming productive ternary complexes when E3 ligase and target protein binding sites are spatially separated beyond the reach of shorter PEG linkers, and its selection must be empirically validated per target pair.
- [1] Boursin H, et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Eur J Med Chem. 2026 Feb 5;281:117090. View Source
- [2] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Accessed April 2026. Available at: https://ptc.bocsci.com/resource/why-peg4-peg6-and-peg8-remain-the-gold-standard-linkers-in-targeted-protein-degradation.html View Source
